molecular formula C10H7NaO3S B7767389 sodium;naphthalene-2-sulfonate

sodium;naphthalene-2-sulfonate

Cat. No.: B7767389
M. Wt: 230.22 g/mol
InChI Key: YWPOLRBWRRKLMW-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;naphthalene-2-sulfonate” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This white crystalline solid is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis and as a reagent in various organic reactions .

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 C_3H_4N_2 + C(O)Cl_2 \rightarrow (C_3H_3N_2)_2CO + 2 [C_3H_3N_2H_2]Cl 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Carbonyldiimidazole involves its ability to act as a coupling agent. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the release of carbon dioxide, which acts as a driving force .

Comparison with Similar Compounds

Carbonyldiimidazole is unique compared to other coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) due to its ease of handling and reduced side reactions. Similar compounds include:

Carbonyldiimidazole stands out for its efficiency and reduced side effects in various synthetic applications.

Properties

IUPAC Name

sodium;naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPOLRBWRRKLMW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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